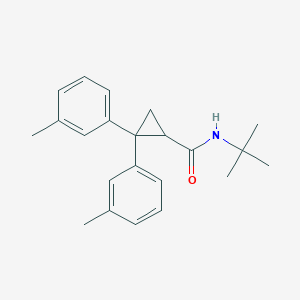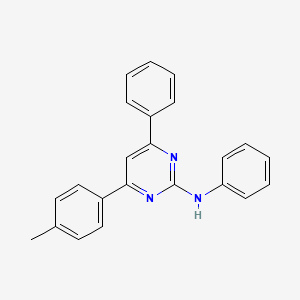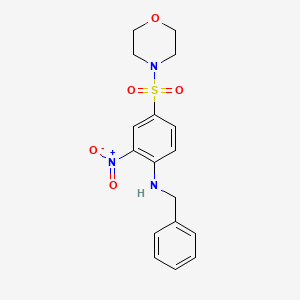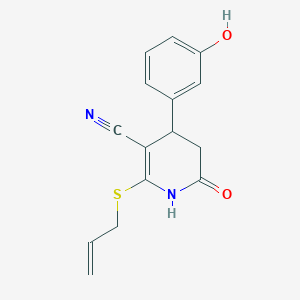
N-(tert-butyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, commonly known as BTPCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of BTPCA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2 activity, BTPCA is believed to reduce inflammation and pain.
Biochemical and Physiological Effects:
BTPCA has been found to have several biochemical and physiological effects. In vitro studies have shown that BTPCA inhibits the production of prostaglandins and cytokines, which are involved in the regulation of inflammation and immune responses. Additionally, BTPCA has been found to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that BTPCA reduces inflammation and pain in animal models, and also inhibits tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of BTPCA for lab experiments is its specificity towards COX-2 inhibition. This specificity makes it a useful tool for studying the role of COX-2 in various biological processes. Additionally, BTPCA has been found to have low toxicity and good bioavailability, making it a potential candidate for drug development. However, one of the limitations of BTPCA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research involving BTPCA. One area of interest is the development of BTPCA-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTPCA and its potential applications in various fields of scientific research. Furthermore, studies are needed to investigate the potential side effects of BTPCA and its long-term safety profile. Finally, there is a need for the development of new synthesis methods to improve the yield and purity of BTPCA.
合成法
BTPCA is synthesized through a multi-step process involving the reaction of tert-butylamine with 3-methylbenzaldehyde, followed by the formation of the corresponding imine intermediate. The imine intermediate is then reduced to the amine using sodium borohydride, and the final product is obtained through the reaction of the amine with cyclopropanecarboxylic acid chloride.
科学的研究の応用
BTPCA has been found to have potential applications in various fields of scientific research. One of the main areas of interest is medicinal chemistry, where BTPCA has been studied as a potential drug candidate for the treatment of various diseases. BTPCA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, BTPCA has been found to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
N-tert-butyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-15-8-6-10-17(12-15)22(18-11-7-9-16(2)13-18)14-19(22)20(24)23-21(3,4)5/h6-13,19H,14H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXTNUYUYHVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC(C)(C)C)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)

![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)

![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)

![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)
